molecular formula C6H4ClN3 B6590771 4-Amino-2-chloronicotinonitrile CAS No. 1194341-42-8

4-Amino-2-chloronicotinonitrile

Cat. No.: B6590771
CAS No.: 1194341-42-8
M. Wt: 153.57 g/mol
InChI Key: MZJLCNQOZCCEDD-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is also known by other synonyms such as 4-amino-2-chloro-pyridine-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position, an amino group at the 4-position, and a nitrile group at the 3-position .


Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it can be used in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents . Another study mentions the hydrolysis of 2-chloronicotinonitrile (a related compound) catalyzed by nitrilase as a promising approach for the efficient synthesis of 2-chloronicotinic acid .


Physical and Chemical Properties Analysis

This compound has a melting point of 255.8-257.6 °C and a predicted boiling point of 399.8±42.0 °C. It has a predicted density of 1.42±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • 4-Amino-2-chloronicotinonitrile plays a crucial role in synthesizing novel heterocycles. For instance, its reaction with N-methylmethanesulfonamide and subsequent treatment with a base produces the pyrido[2,3-c]-1,2-thiazine ring system. This compound exhibits interesting spectral characteristics in its various forms (Coppola & Hardtmann, 1979).

Palladium-Catalyzed Amination

  • The compound is also instrumental in highly regioselective palladium-catalyzed C-2 amination. This process leads to the creation of 4-chloro-6-anilino nicotinonitrile compounds after specific deprotection methods (Delvare, Koza, & Morgentin, 2011).

Construction of Naphthyridin Derivatives

  • In the field of organic chemistry, this compound is used for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. These derivatives are synthesized through a process involving Grignard reagents, showcasing its versatility and practicality in large-scale synthesis, especially in preclinical drug development contexts (Wang et al., 2020).

Preparation of Tricyclic Fused Ring Iminopyrido[3,2-e]pyrimidines

  • The preparation of tricyclic fused ring iminopyrido[3,2-e]pyrimidines involves the use of this compound. The process includes treatment with primary amines and subsequent chemical reactions to yield the desired compounds, demonstrating its utility in creating complex organic structures (Kwok, 1978).

Synthesis of Amino Derivatives of Naphthyridones

  • The compound is also used in synthesizing amino derivatives of naphthyridones. The reaction with N-substituted amides of nicotinic acid in the presence of a base provides a convenient method to access these derivatives (Nemazany & Haider, 1997).

Eco-Friendly Catalytic Routes

  • Additionally, this compound is involved in eco-friendly catalytic routes for synthesizing diverse organic compounds. For example, its reaction under solvent-free conditions with specific reagents results in high-yield compounds, highlighting its importance in sustainable chemistry (Ghashang, Aswin, & Mansoor, 2014).

Future Directions

The use of 4-Amino-2-chloronicotinonitrile in the synthesis of other compounds is a promising area of research. For instance, its use in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents has been explored . Additionally, the hydrolysis of 2-chloronicotinonitrile (a related compound) catalyzed by nitrilase for the efficient synthesis of 2-chloronicotinic acid is another promising approach .

Biochemical Analysis

Biochemical Properties

The role of 4-Amino-2-chloronicotinonitrile in biochemical reactions is not well-documented in the literature. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable .

Properties

IUPAC Name

4-amino-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJLCNQOZCCEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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